molecular formula C15H20N2O B13175095 Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Cat. No.: B13175095
M. Wt: 244.33 g/mol
InChI Key: ATOIROAQNNKLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine is a chemical compound with the molecular formula C15H21N2O It is known for its unique structure, which includes a phenyl group attached to an oxazole ring, further connected to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine typically involves the reaction of 3-phenyl-1,2-oxazole with a pentylamine derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with the oxazole compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine is unique due to its specific structure, which combines a phenyl group, an oxazole ring, and a pentylamine chain. This unique combination imparts distinct chemical and biological properties, making it valuable for various scientific research applications .

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-methyl-5-(3-phenyl-1,2-oxazol-5-yl)pentan-1-amine

InChI

InChI=1S/C15H20N2O/c1-16-11-7-3-6-10-14-12-15(17-18-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3

InChI Key

ATOIROAQNNKLGH-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCC1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.